
(S)-Hexahydro-1H-quinolizin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Hexahydro-1H-quinolizin-4(6H)-one is a chiral compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydro-1H-quinolizin-4(6H)-one typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine-4-one using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in industrial processes ensures the production of the desired enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydro-1H-quinolizin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine-4-one derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinolizidine-4-one derivatives.
Reduction: Fully saturated quinolizidine derivatives.
Substitution: Various N-substituted quinolizidine derivatives.
Scientific Research Applications
(S)-Hexahydro-1H-quinolizin-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Hexahydro-1H-quinolizin-4(6H)-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Quinolizidine: The parent compound of (S)-Hexahydro-1H-quinolizin-4(6H)-one, with a similar bicyclic structure but lacking the ketone group.
Quinolizidine-4-one: An oxidized form of quinolizidine, with a ketone group at the 4-position.
N-Substituted Quinolizidines: Derivatives of quinolizidine with various substituents on the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature and the presence of a ketone group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(9aS)-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h8H,1-7H2/t8-/m0/s1 |
InChI Key |
KBBXPRPSOFVSSQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)CCCC2=O |
Canonical SMILES |
C1CCN2C(C1)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


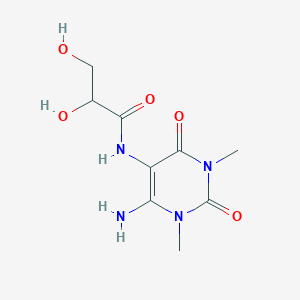


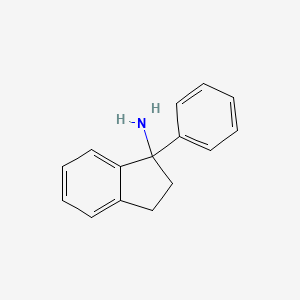

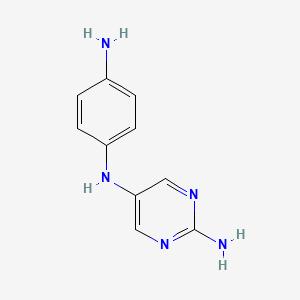
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

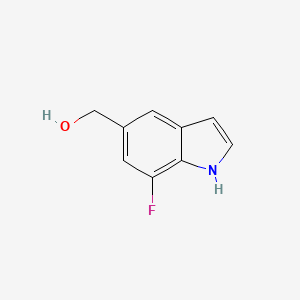

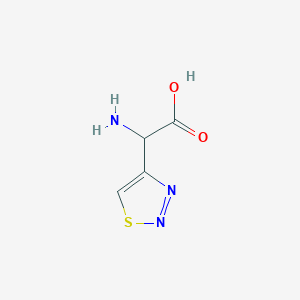
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
